molecular formula C6H13NO2 B3037759 3-Aminohexanoic acid CAS No. 58521-63-4

3-Aminohexanoic acid

Cat. No.: B3037759
CAS No.: 58521-63-4
M. Wt: 131.17 g/mol
InChI Key: YIJFIIXHVSHQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminohexanoic acid is an organic compound with the molecular formula C6H13NO2. It is a derivative of hexanoic acid, where an amino group is substituted at the third carbon position. This compound is a white crystalline solid and is known for its role in various chemical and biological processes.

Mechanism of Action

Target of Action

3-Aminohexanoic acid, also known as ε-aminocaproic acid (EACA), is a derivative and analogue of the amino acid lysine . It primarily targets proteolytic enzymes, particularly plasmin, which is responsible for fibrinolysis . By inhibiting these enzymes, EACA plays a crucial role in the regulation of fibrinolysis, a process that prevents blood clots from growing and becoming problematic.

Mode of Action

EACA exerts its effects by binding reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This action inhibits fibrinolysis, reducing the breakdown of fibrin and thereby promoting clot stability . The inhibition of fibrinolysis by EACA is primarily achieved through the inhibition of plasminogen activators and, to a lesser extent, through antiplasmin activity .

Biochemical Pathways

The biochemical pathways affected by EACA involve the conversion of plasminogen to plasmin, a key step in the process of fibrinolysis . By blocking this conversion, EACA disrupts the fibrinolytic pathway, leading to a reduction in fibrinolysis and an increase in clot stability . This mechanism can be beneficial in conditions where excessive fibrinolysis is a problem, such as certain bleeding disorders .

Pharmacokinetics

EACA is rapidly absorbed and eliminated, with a biological half-life of about 77 minutes . Approximately 70-100% of an intravenous dose is excreted in the urine within 24 hours . These properties suggest that this compound may have similar pharmacokinetic characteristics.

Result of Action

The primary result of EACA’s action is the stabilization of fibrin clots and a reduction in bleeding . This makes it effective in the treatment of conditions characterized by excessive bleeding due to elevated fibrinolytic activity . It is also used off-label for control of bleeding in patients with severe thrombocytopenia, control of oral bleeding in patients with congenital and acquired coagulation disorders, control of perioperative bleeding associated with cardiac surgery, prevention of excessive bleeding in patients on anticoagulation therapy undergoing invasive dental procedures, and reduction of the risk of catastrophic hemorrhage in patients with acute promyelocytic leukemia .

Biochemical Analysis

Biochemical Properties

3-Aminohexanoic acid plays a significant role in biochemical reactions. It is known to inhibit proteolytic enzymes like plasmin, the enzyme responsible for fibrinolysis . This makes it effective in the treatment of certain bleeding disorders .

Cellular Effects

The cellular effects of this compound are primarily related to its role in inhibiting enzymes that bind to the lysine residue. This inhibition can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly enzymes that bind to the lysine residue. This binding inhibits the activity of these enzymes, leading to changes in gene expression and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminohexanoic acid can be synthesized through several methods. One common approach involves the reduction of 3-nitrohexanoic acid using hydrogen gas in the presence of a palladium catalyst. Another method includes the hydrolysis of 3-aminohexanenitrile under acidic or basic conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-nitrohexanoic acid. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions. The resulting product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 3-Aminohexanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-oxohexanoic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to 3-aminohexanol using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products Formed:

    Oxidation: 3-Oxohexanoic acid.

    Reduction: 3-Aminohexanol.

    Substitution: 3-Halohexanoic acid.

Scientific Research Applications

Peptide Synthesis and Modifications

3-Aminohexanoic acid is widely used as a building block in the synthesis of peptides. Its unique structure allows for the incorporation of hydrophobic properties into peptides, which can enhance their stability and biological activity.

  • Hydrophobicity and Cell Penetration : The introduction of Ahx into peptide sequences can improve cellular internalization. For instance, research has shown that peptides modified with Ahx exhibit enhanced penetration capabilities through cell membranes, making them promising candidates for drug delivery systems targeting diseases like β-thalassemia and Duchenne muscular dystrophy .
  • Plasmin Inhibition : Ahx has been utilized to create peptide derivatives that act as specific inhibitors of plasmin, an enzyme involved in fibrinolysis. Studies indicate that certain Ahx-containing peptides demonstrate significant inhibitory activity against plasmin, which could have implications for therapeutic strategies aimed at controlling bleeding disorders .

Antimicrobial Applications

Recent studies have explored the use of this compound in developing antimicrobial peptides. By substituting amino acids in natural antimicrobial peptides with Ahx, researchers have successfully enhanced their selective activity against bacteria while minimizing cytotoxicity to mammalian cells.

  • Melittin Analogues : A study synthesized melittin analogs incorporating Ahx to improve their antimicrobial efficacy. The resulting peptides exhibited enhanced selectivity for bacterial cells over mammalian cells, showcasing higher therapeutic indices compared to the original melittin .
  • Mechanisms of Action : The primary mechanism by which these modified peptides exert their antimicrobial effects involves membrane permeabilization of Gram-positive bacteria such as Staphylococcus aureus. This suggests that Ahx can be strategically used to design more effective antimicrobial agents .

Biomedical Research and Drug Development

This compound's role extends into the realm of drug development, particularly in formulating therapeutic agents that require specific biochemical properties.

  • Antisense Oligonucleotides : Ahx is being investigated as a linker in antisense oligonucleotide conjugates to enhance their stability and efficacy. Research indicates that oligonucleotides linked with Ahx show improved cellular uptake and biological activity, making them suitable for gene therapy applications .
  • Radiopharmaceuticals : The incorporation of Ahx into radiolabeled compounds has shown promise in developing diagnostic and therapeutic agents for cancer treatment. Studies have reported that radioligands containing Ahx exhibit favorable biodistribution profiles and high tumor uptake, indicating their potential utility in targeted cancer therapies .

Summary of Applications

The following table summarizes the key applications of this compound:

Application AreaDescriptionKey Findings
Peptide SynthesisBuilding block for hydrophobic peptide modificationsEnhances cellular penetration; improves stability
Plasmin InhibitionDevelopment of peptide inhibitors for plasminSpecific inhibitors show significant activity against plasmin
Antimicrobial PeptidesModification of natural peptides to enhance antimicrobial propertiesImproved selectivity for bacteria; reduced cytotoxicity
Drug DevelopmentLinker in antisense oligonucleotides; radiopharmaceuticalsEnhanced stability and efficacy in gene therapy; high tumor uptake

Comparison with Similar Compounds

    6-Aminohexanoic acid:

    3-Aminobutanoic acid: A shorter chain analogue with different chemical properties and applications.

    7-Aminoheptanoic acid: A longer chain analogue with distinct reactivity and uses.

Uniqueness: 3-Aminohexanoic acid is unique due to its specific position of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogues. Its ability to inhibit specific enzymes makes it valuable in both research and industrial applications.

Biological Activity

3-Aminohexanoic acid, also known as epsilon-aminocaproic acid (EACA), is a six-carbon amino acid that has garnered attention for its biological activities, particularly in the context of its antifibrinolytic properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its hydrophobic nature and flexible structure, which allows it to interact effectively with various biological systems. The chemical formula is C6H13NO2C_6H_{13}NO_2 and it exists as a colorless crystalline solid at room temperature. Its structure is significant for its role in protein interactions and cellular processes.

Antifibrinolytic Properties

One of the primary biological activities of this compound is its ability to inhibit fibrinolysis. This property has been extensively studied in clinical settings, particularly for managing bleeding disorders. The mechanism involves the inhibition of plasminogen activation, which prevents the breakdown of fibrin clots.

Table 1: Antifibrinolytic Activity of this compound Derivatives

CompoundIC50 (mM)Description
EACA0.2Standard antifibrinolytic agent
H-EACA-NLeu-OH<0.02Most active derivative
H-EACA-Leu-OH0.08Moderate activity
H-EACA-Cys(S-Bzl)-OH0.04Enhanced activity compared to EACA

The derivatives of EACA have shown varying degrees of activity, with some exhibiting significantly enhanced potency as antifibrinolytics compared to EACA itself .

Clinical Applications and Case Studies

  • Management of Bleeding in ECMO Patients : A study reported on four adult patients undergoing extracorporeal membrane oxygenation (ECMO) who experienced significant bleeding. Administration of EACA resulted in controlled bleeding as evidenced by clinical and laboratory parameters, suggesting its effectiveness as an adjunct therapy in such critical cases .
  • Proximal Myopathy Case : A rare case was documented where prolonged administration of EACA led to severe proximal myopathy characterized by elevated creatine kinase levels and rhabdomyolysis. Withdrawal of the drug resulted in resolution of symptoms, indicating potential adverse effects associated with its use .

The primary mechanism through which this compound exerts its antifibrinolytic effects is through competitive inhibition of plasminogen activation to plasmin, thereby stabilizing fibrin clots. This action is crucial in scenarios where maintaining hemostasis is vital, such as during surgical procedures or in patients with bleeding disorders.

Research Findings

Recent studies have highlighted the potential for novel applications of this compound derivatives in enhancing drug delivery systems and cellular uptake mechanisms. For example, incorporating EACA into cell-penetrating peptides has been shown to improve their stability and efficacy in delivering therapeutic agents across cell membranes .

Properties

IUPAC Name

3-aminohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJFIIXHVSHQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101315039
Record name 3-Aminohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Aminocaproic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029168
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58521-63-4
Record name 3-Aminohexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58521-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101315039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2 hexenoic acid (7.0 g, 0.06 mol) and concentrated aqueous ammonium hydroxide (70 ml) is heated for 24 hours in an autoclave at 150° C. The cooled mixture is treated with carbon black and filtered. After evaporation of the solvent the crude product is recrystallized from ethanol to give the title compound m.p. 203° C. (compound 1.21, Table 2). Following an analogous procedure, the compounds 1.8, 1.9, 1.12 and 1.18-1.20 of Table 1 are obtained.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2 hexanoic acid (7.0 g, 0.06 mole) and concentrated aqueous ammonium hydroxide (70 ml) is heated for 24 hours in an autoclave at 150° C. The cooled mixture is treated with carbon black and filtered. After evaporation of the solvent, the crude product is recrystallized from ethanol to give the title compound m.p. 203° C. (Compound 1.21, Table 1).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Aminohexanoic acid
Reactant of Route 2
3-Aminohexanoic acid
Reactant of Route 3
Reactant of Route 3
3-Aminohexanoic acid
Reactant of Route 4
3-Aminohexanoic acid
Reactant of Route 5
Reactant of Route 5
3-Aminohexanoic acid
Reactant of Route 6
3-Aminohexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.